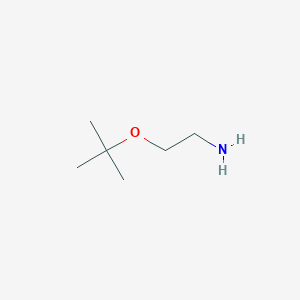

2-(Tert-butoxy)ethan-1-amine

Cat. No. B1323447

Key on ui cas rn:

88615-68-3

M. Wt: 117.19 g/mol

InChI Key: BLMLZYILSIZQTL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07378447B2

Procedure details

Dissolve (2-tert-butoxyethyl)dicarbamic acid benzyl ester (387.8 mg, 1.01 mmol) and 5% Pd/C (0.212 g) in absolute ethanol and expose it to 60 psi of H2 for 18 hours. Filter the reaction mixture over a pad of celite. Acidify the filtrate with 5N HCl and concentrate in vacuo to obtain 139.4 mg of a crude residue containing the HCl salt of 2-tert-butoxyethylamine. Dissolve this crude material (139.4 mg, 0.852 mmol) in 10 mL pyridine at 25° C. To this add 2-thioacetylisoindole-1,3-dione (180.53 mg, 0.88 mmol) and allow to stir for 23 hours. Concentrate the reaction mixture in vacuo and dissolve the residue in methylene chloride and wash it with 1N HCl (1×). Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 266.9 mg of crude product. Triturate this crude material in diethyl ether and remove the solids by filtration. Concentrate the filtrate in vacuo to afford 176.2 mg of a crude solid. Purify via Biotage chromatography to afford 74.1 mg of N-(2-tert-butoxyethyl)thioacetamide. Dissolve this thioacetamide (74.1 mg, 0.423 mmol) in 20 mL methylene chloride and add methyl trifluoromethanesulfonate (76.3 mg, 0.465 mmol). Allow the reaction mixture to stir for an additional 21 hours. Decant the diethyl ether from the oil and triturate the oil with diethyl ether (3×). Remove any excess diethyl ether from the oily residue in vacuo to obtain 60.3 mg of crude triflic acid salt of N-(2-tert-butoxyethyl)thioacetimidic acid methyl ester as an oil. Dissolve this crude product (60.3 mg, 0.62.5 mmol) in 10 mL pyridine and add N-(R)-(6-amino-2(R)-hydroxyindan-1-yl)-4-bromobenzamide (62.5 mg, 0.180 mmol). Allow the reaction to stir at 25° C. for 22 hours. Remove the solvent in vacuo and partition the residue between methylene chloride and saturated aqueous sodium hydrogen carbonate. Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 31.4 mg of crude product. Purify via Biotage chromatography (10% MeOH/EtOAc) to afford 6.6 mg of the titled product (8% yield). MS (ES): m/z 488.1 (M+H).

[Compound]

Name

(2-tert-butoxyethyl)dicarbamic acid benzyl ester

Quantity

387.8 mg

Type

reactant

Reaction Step One

[Compound]

Name

crude material

Quantity

139.4 mg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Cl.[C:2]([O:6][CH2:7][CH2:8][NH2:9])([CH3:5])([CH3:4])[CH3:3].[C:10](N1C(=O)C2C(=CC=CC=2)C1=O)(=[S:12])[CH3:11]>C(O)C.N1C=CC=CC=1.[Pd]>[C:2]([O:6][CH2:7][CH2:8][NH:9][C:10](=[S:12])[CH3:11])([CH3:5])([CH3:4])[CH3:3]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OCCN

|

Step Three

[Compound]

|

Name

|

crude material

|

|

Quantity

|

139.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

180.53 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=S)N1C(C2=CC=CC=C2C1=O)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 23 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 18 hours

|

|

Duration

|

18 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the reaction mixture over a pad of celite

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 139.4 mg of a crude residue

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the reaction mixture in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolve the residue in methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

wash it with 1N HCl (1×)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dry the organic layer with magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remove the solvent in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 266.9 mg of crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Triturate this crude material in diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remove the solids

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the filtrate in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 176.2 mg of a crude solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purify via Biotage chromatography

|

Outcomes

Product

Details

Reaction Time |

23 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OCCNC(C)=S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 74.1 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |